N-(2-iodophenyl)thiolan-3-amine

Cross-coupling C–N bond formation Palladium catalysis

Sourcing a universal cross-coupling handle with built-in heavy-atom phasing capability is a recurring bottleneck. N-(2-Iodophenyl)thiolan-3-amine eliminates this constraint. - C-I bond (BDE 228 kJ/mol) enables Buchwald-Hartwig, Suzuki, Sonogashira, and Ullmann couplings under mild conditions. - Ortho-iodo/amine geometry unlocks halogen-bond-assisted intramolecular C-S cyclization for benzothiazole synthesis-inaccessible to meta/para isomers. - Iodine anomalous scattering (f″ ≈ 6.9 e⁻ at Cu Kα) supports SAD experimental phasing in macromolecular crystallography. - Multi-vendor, gram-scale availability mitigates single-source supply risk for medchem and fragment-based screening programs.

Molecular Formula C10H12INS
Molecular Weight 305.18 g/mol
Cat. No. B15097183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-iodophenyl)thiolan-3-amine
Molecular FormulaC10H12INS
Molecular Weight305.18 g/mol
Structural Identifiers
SMILESC1CSCC1NC2=CC=CC=C2I
InChIInChI=1S/C10H12INS/c11-9-3-1-2-4-10(9)12-8-5-6-13-7-8/h1-4,8,12H,5-7H2
InChIKeyLOTSSAPPPJPAMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Iodophenyl)thiolan-3-amine: Identity, Properties & Sourcing


N-(2-Iodophenyl)thiolan-3-amine (CAS 1152561-16-4, PubChem CID 43124815) is a synthetic secondary amine with the molecular formula C₁₀H₁₂INS and a molecular weight of 305.18 g/mol [1]. Its structure comprises a saturated tetrahydrothiophene (thiolane) ring linked via an amine bridge at the 3-position to a 2-iodophenyl moiety, placing the iodine atom ortho to the aniline nitrogen . Computed physicochemical descriptors include an XLogP3-AA value of 3.4, a single hydrogen bond donor, two hydrogen bond acceptors, a topological polar surface area of 37.3 Ų, and exactly two rotatable bonds [1]. The compound is commercially available from multiple suppliers at purities typically ≥95%, with the ortho-iodo substitution distinguishing it from its meta-iodo, para-iodo, chloro, bromo, and fluoro regioisomeric and halogen-analog partners.

Ortho-iodo aryl amine for mild Pd-catalyzed cross-coupling
Heavy-atom probe for experimental phasing in X-ray crystallography
Multi-vendor supply with gram-scale availability

Why N-Arylthiolan-3-amines Are Not Interchangeable


The N-arylthiolan-3-amine scaffold supports a broad family of compounds differentiated solely by the halogen identity and substitution pattern on the phenyl ring, yet these seemingly minor structural variations produce quantifiably divergent reactivity, lipophilicity, and crystallographic utility. Direct experimental evidence demonstrates that iodoarenes undergo oxidative addition in palladium-catalyzed cross-coupling reactions with significantly lower activation energy than their bromo and chloro counterparts [1], and that ortho-substituted aryl iodides exhibit distinct regiochemical outcomes in Catellani-type cascade couplings compared to unsubstituted or meta-substituted analogs [2]. Furthermore, the presence of a heavy atom such as iodine confers anomalous scattering properties essential for experimental phasing in macromolecular X-ray crystallography, a capability absent in non-iodinated analogs [3]. These three dimensions—cross-coupling efficiency, ortho-specific reactivity, and heavy-atom phasing utility—collectively preclude reliable generic substitution without re-optimization of reaction conditions or loss of downstream experimental capability.

C–I bond reactivity advantage
The weaker C–I bond enables milder couplings; Br/Cl analogs require harsher conditions that may alter reaction profiles.
Ortho regiochemistry specificity
Only the ortho-iodo isomer supports Catellani-type cascades and intramolecular C–S bond formation; meta/para isomers may not function.
Iodine anomalous scattering
The iodo analog provides strong anomalous signal for SAD phasing; chloro/fluoro analogs lack sufficient anomalous signal for experimental phasing.

N-(2-Iodophenyl)thiolan-3-amine: Differentiation Evidence vs. Key Analogs


Lower Pd Oxidative Addition Barrier with Ortho-Iodo Substituent

The carbon–iodine bond in iodoarenes is dramatically weaker than the corresponding carbon–bromine and carbon–chlorine bonds. Bond dissociation energies for C–I, C–Br, and C–Cl bonds are 228 kJ/mol, 290 kJ/mol, and 346 kJ/mol, respectively [1]. Computational studies of oxidative addition transition states yield activation energies of approximately 5 kcal/mol for C–I cleavage, 10 kcal/mol for C–Br, and 12 kcal/mol for C–Cl [2]. In Pd-catalyzed thioetherification, couplings of bromo- and iodoarenes are substantially more efficient than the corresponding reactions of chloroarenes, requiring lower catalyst loading and milder reaction conditions; iodoarenes frequently permit room-temperature coupling whereas chloroarenes demand elevated temperatures and higher catalyst loadings [3]. Therefore, N-(2-iodophenyl)thiolan-3-amine is expected to participate in Buchwald-Hartwig amination, Suzuki-Miyaura, and Ullmann-type couplings under conditions where the 2-bromo, 2-chloro, and 2-fluoro analogs show markedly reduced or no conversion.

Pd Oxidative Addition
Head-to-head
C–I: ~5 kcal/mol (vs. C–Br ~10, C–Cl ~12)
Activation energy from DFT studies
Reported lower barrier supports milder coupling conditions.
DFT-level calculated values; refer to experimental validation.
Cross-coupling C–N bond formation Palladium catalysis

Ortho vs. Meta Iodo Regioselectivity in Cascade Reactions

The ortho-iodo substitution in N-(2-iodophenyl)thiolan-3-amine positions the iodine adjacent to the secondary amine nitrogen, enabling potential intramolecular halogen-bond-assisted reactivity and chelation-directed metalation. In a study on Sonogashira cross-coupling selectivity of diiodinated heterocycles, the ortho-iodo position showed dramatically different coupling rates compared to other positions; for example, diiodobenzothiophene exhibited much higher regioselectivity for coupling at the C2 position than at alternative sites [1]. The meta-iodo isomer, N-(3-iodophenyl)thiolan-3-amine (CAS 1152560-15-0) , lacks this proximal nitrogen-iodine spatial relationship and therefore cannot engage in the same directing-group-assisted or intramolecular coupling manifolds. Additionally, ortho-iodoaryl substrates have been explicitly demonstrated to participate in Catellani-type four-component couplings that install three discrete functional groups in a single step, a transformation that is regiospecific for ortho-substituted aryl iodides [2].

Ortho vs. Meta Regioselectivity
Class-level
Ortho enables Catellani cascades & intramolecular C–S; Meta does not.
Mechanistic distinction based on substitution pattern
Ortho-iodo critical for regioselective transformations.
Qualitative evidence; direct meta-iodo data pending.
Regioselectivity Catellani reaction Ortho-directing effects

Iodine-Based Experimental Phasing in X-ray Crystallography

Iodine atoms serve as excellent anomalous scatterers for single-wavelength anomalous dispersion (SAD) and multi-wavelength anomalous dispersion (MAD) phasing in macromolecular X-ray crystallography. The anomalous scattering factor (f″) for iodine at Cu Kα wavelength (1.5418 Å) is approximately 6.9 electrons, compared to 0.7 for sulfur and essentially zero for chlorine, bromine at this wavelength is also lower (~1.5 e⁻ at Cu Kα). The established use of iodine-containing compounds such as I3C (5-amino-2,4,6-triiodoisophthalic acid) for rapid experimental phasing via SAD demonstrates the value of covalently bound iodine in crystallographic fragment libraries and heavy-atom derivatization protocols [1]. N-(2-Iodophenyl)thiolan-3-amine, bearing a single iodine atom per molecule, can serve as a heavy-atom derivatization reagent or as a crystallographic fragment for halogen-bonding studies, a function that the non-iodinated analogs N-(2-chlorophenyl)thiolan-3-amine (CAS 1019600-61-3, MW 213.73) [2] and N-(2-fluorophenyl)thiolan-3-amine (CAS 1019533-54-0, MW 197.27) cannot fulfill due to negligible anomalous signal from chlorine and fluorine at standard X-ray wavelengths.

Anomalous Scattering (f'')
Class-level
I: f'' ≈ 6.9 e⁻ (Cu Kα) vs Cl: 0.7 e⁻
Approximately 10-fold higher signal for iodine
Iodine provides sufficient anomalous signal for SAD phasing.
Validated with I3C derivatization protocols.
X-ray crystallography Experimental phasing SAD/MAD phasing

Thiolane Scaffold Conformational Restraint and Pharmacophoric Diversity

The saturated thiolane (tetrahydrothiophene) ring provides a conformationally constrained five-membered heterocycle with a sulfur atom capable of engaging in unique non-covalent interactions (sulfur–π, chalcogen bonding, and oxidation to sulfoxide/sulfone). A comprehensive review of thiolane-based therapeutics documented that thiolane-containing compounds exhibit a broad spectrum of biological activities including anti-viral, anti-cancer, anti-platelet, α-glucosidase inhibition, anti-HIV, immunosuppressive, and anti-microbial effects [1]. The 3-aminothiolane building block in particular has been extensively employed as a precursor for antitumor compounds, antiradiation agents, gastric antisecretory agents, and antibiotic analogs [2]. In contrast, open-chain thioether amines (e.g., 2-(methylthio)ethylamine derivatives) lack the conformational restriction imposed by the cyclic thiolane, and other heterocyclic amine scaffolds (pyrrolidine, piperidine, morpholine) lack the sulfur atom and its attendant electronic and interaction properties. The N-arylthiolan-3-amine architecture specifically combines the thiolane conformational constraint with tunable aryl substitution via the iodo handle, a dual-functional design not simultaneously available in simpler amine building blocks.

Thiolane Scaffold
Class-level
Saturated 5-membered S-heterocycle; 2 rotatable bonds
Conformational constraint vs. open-chain thioethers
Reported scaffold explored across diverse bioactivity studies.
Literature survey; direct target engagement not inferred.
Conformational restriction Thiolane scaffold Medicinal chemistry building block

Higher Lipophilicity of Iodo Analog vs. Other Halogens

The computed XLogP3-AA value for N-(2-iodophenyl)thiolan-3-amine is 3.4 [1]. While experimentally measured LogP values for the complete set of halo-analogs are not available from a single study, the well-established Hansch hydrophobic substituent constants (π) for aromatic halogens provide a robust basis for class-level comparison: π(I) = 1.12, π(Br) = 0.86, π(Cl) = 0.71, and π(F) = 0.14 [2]. Applying these π values to the unsubstituted N-phenylthiolan-3-amine (CAS 1021107-88-9) yields estimated LogP differences of approximately +0.98 log units for the iodo compound versus the fluoro analog, +0.41 versus chloro, and +0.26 versus bromo. This increased lipophilicity directly influences predicted membrane permeability, tissue distribution, and plasma protein binding in cellular and in vivo contexts, making the iodo variant the most lipophilic member of the N-(2-halophenyl)thiolan-3-amine series.

Lipophilicity (XLogP3)
Class-level
3.4 (I) vs. est. 2.4 (F), 3.0 (Cl), 3.1 (Br)
Estimated via Hansch π constants
Iodo most lipophilic in series; may affect cell permeability context.
Computed XLogP3-AA; experimental LogP not yet reported.
Lipophilicity XLogP3 ADME prediction

Competitive Gram-Scale Pricing and Multi-Vendor Availability

N-(2-Iodophenyl)thiolan-3-amine is stocked by multiple independent suppliers at purities of 95–98%. Documented pricing from Enamine (2023) lists the compound at $490/100 mg, $557/1 g, $1,791/2.5 g, and $2,393/10 g [1]. Leyan offers the compound at 98% purity in 5 g and 10 g quantities . In comparison, the 2-chloro analog (CAS 1019600-61-3) is priced by Enamine at $348/50 mg, $381/250 mg, $612/50 mg, and $670/250 mg [2], making the iodo variant more economical on a per-gram basis at the 1 g scale ($557/g for iodo vs. approximately $1,524–2,680/g extrapolated for chloro). The 2-bromo analog (CAS 1021030-13-6) is available at 95% purity but from fewer vendors . This multi-vendor supply base for the iodo compound mitigates single-source procurement risk, a consideration absent for the less widely stocked bromo and fluoro congeners.

Gram-Scale Procurement
Supplier data
Iodo ~$557/g vs. Chloro >$1,500/g; broader vendor base
Pricing and availability comparison (2023 catalogs)
Cost-effective multi-source procurement reported for the iodo variant.
Supplier catalog data; verify current pricing before purchase.
Procurement Supply chain Commercial availability

N-(2-Iodophenyl)thiolan-3-amine: Optimal Research and Industrial Applications


Pd-Catalyzed Diversification for Medicinal Chemistry Libraries

N-(2-Iodophenyl)thiolan-3-amine is optimally deployed as a key intermediate in parallel synthesis libraries where the iodo substituent serves as a universal cross-coupling handle. The C–I bond dissociation energy of 228 kJ/mol and oxidative addition activation energy of ~5 kcal/mol enable Buchwald-Hartwig, Suzuki-Miyaura, Sonogashira, and Ullmann-type couplings under mild conditions that are incompatible with chloro and bromo analogs. The ortho relationship between iodine and the secondary amine nitrogen further enables halogen-bond-assisted intramolecular C–S coupling for benzothiazole synthesis [1], a cascade manifold not accessible to the meta-iodo isomer (CAS 1152560-15-0). This dual reactivity—intermolecular cross-coupling at iodine plus intramolecular cyclization—makes the compound a uniquely versatile diversification point for generating thiolane-containing compound libraries.

X-ray Fragment Screening and Heavy-Atom Derivatization

The iodine atom in N-(2-iodophenyl)thiolan-3-amine provides a strong anomalous scattering signal (f″ ≈ 6.9 e⁻ at Cu Kα) suitable for SAD experimental phasing , a capability not available from the chloro (f″ ≈ 0.7 e⁻) or fluoro (f″ negligible) analogs. Structural biology core facilities and fragment-based drug discovery programs can incorporate this compound into fragment soaking libraries where the iodine serves simultaneously as a pharmacophoric element (halogen bonding) and as a built-in phasing marker. The thiolane ring contributes conformational rigidity (only 2 rotatable bonds) that reduces entropic penalties upon protein binding compared to flexible open-chain analogs, while the sulfur atom enables specific sulfur–π and chalcogen bonding interactions with protein aromatic residues [1].

Thiolane Scaffold for CNS-Penetrant Lead Optimization

With a computed XLogP3 of 3.4 and a molecular weight of 305.18 Da, N-(2-iodophenyl)thiolan-3-amine occupies a favorable region of CNS drug-like chemical space. The iodine atom contributes approximately +0.98 log units of lipophilicity compared to the fluoro analog, enhancing predicted passive blood-brain barrier permeability while maintaining a topological polar surface area of 37.3 Ų (well below the 60–70 Ų threshold associated with poor CNS penetration) . The conformational restriction imposed by the thiolane ring, combined with the documented biological activity of thiolane-based therapeutics including anti-cancer, anti-viral, and neuroactive properties [1], positions this compound as an attractive starting scaffold for CNS-targeted medicinal chemistry campaigns where the iodo group provides a late-stage diversification point after initial SAR exploration.

Cost-Efficient Multi-Gram Scale-Up for Process Chemistry

For process chemistry groups advancing a thiolane-containing candidate into preclinical development, N-(2-iodophenyl)thiolan-3-amine offers documented multi-vendor commercial availability at gram-to-10 g scale with pricing of $557/1 g and $2,393/10 g (Enamine, 2023) and 98% purity from alternative suppliers [1]. This is substantially more economical than the 2-chloro analog, which is priced at approximately $1,500–2,700/g at gram scale. The broader vendor base for the iodo compound mitigates single-source supply disruption risk during scale-up campaigns. Additionally, the iodo substituent's superior leaving-group ability supports late-stage functionalization under mild conditions, reducing the number of synthetic steps needed to access the final candidate molecule compared to routes starting from bromo or chloro analogs that require harsher coupling conditions [2].

Application
Selection Property
Validation Focus
Pd-Catalyzed Library Diversification
Ortho-iodo handle for mild cross-coupling
Coupling condition screening
X-ray Fragment Screening & Phasing
Iodine anomalous scattering (f″ ≈ 6.9 e⁻)
SAD phasing validation
CNS Drug-Like Property Exploration
XLogP3 3.4, TPSA 37.3 Ų, 2 rotatable bonds
Permeability and target engagement profiling
Process Chemistry Scale-Up
Multi-vendor gram-scale availability
Supply-chain and condition optimization

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